molecular formula C21H17BrN6O3S B10902511 N'-[(1E)-1-(4-bromothiophen-2-yl)ethylidene]-1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

N'-[(1E)-1-(4-bromothiophen-2-yl)ethylidene]-1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B10902511
M. Wt: 513.4 g/mol
InChI Key: YWTWQPAKLZRIJK-BHGWPJFGSA-N
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Description

N’~4~-[(E)-1-(4-BROMO-2-THIENYL)ETHYLIDENE]-1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a bromothienyl group, a nitrophenyl group, and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~4~-[(E)-1-(4-BROMO-2-THIENYL)ETHYLIDENE]-1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE typically involves multiple steps:

    Formation of the Pyrazolopyridine Core: The initial step involves the synthesis of the pyrazolopyridine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.

    Introduction of the Bromothienyl Group: The bromothienyl group is introduced via a halogenation reaction, where a thiophene derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Nitro Group: The nitrophenyl group is incorporated through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Carbohydrazide Moiety: The final step involves the formation of the carbohydrazide moiety by reacting the intermediate compound with hydrazine hydrate under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of N’~4~-[(E)-1-(4-BROMO-2-THIENYL)ETHYLIDENE]-1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromothienyl and nitrophenyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed on the nitro group to yield the corresponding amine derivative.

    Substitution: The bromine atom in the bromothienyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of bromothienyl oxides and nitrophenyl oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N’~4~-[(E)-1-(4-BROMO-2-THIENYL)ETHYLIDENE]-1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory and anticancer agent. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N’~4~-[(E)-1-(4-BROMO-2-THIENYL)ETHYLIDENE]-1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The bromothienyl and nitrophenyl groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. The pyrazolopyridine core is essential for the compound’s stability and overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N’~4~-[(E)-1-(4-CHLORO-2-THIENYL)ETHYLIDENE]-1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE
  • N’~4~-[(E)-1-(4-METHYL-2-THIENYL)ETHYLIDENE]-1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE

Uniqueness

N’~4~-[(E)-1-(4-BROMO-2-THIENYL)ETHYLIDENE]-1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is unique due to the presence of the bromothienyl group, which imparts distinct electronic properties and reactivity compared to its chloro and methyl analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H17BrN6O3S

Molecular Weight

513.4 g/mol

IUPAC Name

N-[(E)-1-(4-bromothiophen-2-yl)ethylideneamino]-1,3-dimethyl-6-(3-nitrophenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H17BrN6O3S/c1-11(18-8-14(22)10-32-18)24-25-21(29)16-9-17(13-5-4-6-15(7-13)28(30)31)23-20-19(16)12(2)26-27(20)3/h4-10H,1-3H3,(H,25,29)/b24-11+

InChI Key

YWTWQPAKLZRIJK-BHGWPJFGSA-N

Isomeric SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N/N=C(\C)/C4=CC(=CS4)Br)C

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NN=C(C)C4=CC(=CS4)Br)C

Origin of Product

United States

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